2-(6-Ethyl-5,7-dioxo-2-(pyrrolidin-1-yl)-6,7-dihydrothiazolo[4,5-d]pyrimidin-4(5H)-yl)-N-(m-tolyl)acetamide
Description
This compound is a thiazolo[4,5-d]pyrimidine derivative characterized by a bicyclic core fused with a thiazole ring. Key structural features include:
- 6-Ethyl substituent: Introduces steric bulk and lipophilicity.
- N-(m-tolyl)acetamide side chain: Modulates solubility and bioavailability.
The compound’s crystal structure was likely resolved using SHELX software (e.g., SHELXL for refinement), a widely trusted tool in small-molecule crystallography due to its precision in handling complex heterocyclic systems .
Properties
Molecular Formula |
C20H23N5O3S |
|---|---|
Molecular Weight |
413.5 g/mol |
IUPAC Name |
2-(6-ethyl-5,7-dioxo-2-pyrrolidin-1-yl-[1,3]thiazolo[4,5-d]pyrimidin-4-yl)-N-(3-methylphenyl)acetamide |
InChI |
InChI=1S/C20H23N5O3S/c1-3-24-18(27)16-17(22-19(29-16)23-9-4-5-10-23)25(20(24)28)12-15(26)21-14-8-6-7-13(2)11-14/h6-8,11H,3-5,9-10,12H2,1-2H3,(H,21,26) |
InChI Key |
RLZNWZWJRCIPAD-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=O)C2=C(N=C(S2)N3CCCC3)N(C1=O)CC(=O)NC4=CC=CC(=C4)C |
Origin of Product |
United States |
Biological Activity
The compound 2-(6-Ethyl-5,7-dioxo-2-(pyrrolidin-1-yl)-6,7-dihydrothiazolo[4,5-d]pyrimidin-4(5H)-yl)-N-(m-tolyl)acetamide is a heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the compound's synthesis, biological properties, and pharmacological applications based on diverse research findings.
The chemical structure of the compound is represented by the following molecular formula:
| Property | Value |
|---|---|
| Molecular Formula | C21H25N5O3S |
| Molecular Weight | 427.5 g/mol |
| CAS Number | 1116048-15-7 |
The compound features a thiazolo-pyrimidine core, which is known for its diverse biological activities.
Antimicrobial Activity
Research indicates that compounds similar to 2-(6-Ethyl-5,7-dioxo-2-(pyrrolidin-1-yl)-6,7-dihydrothiazolo[4,5-d]pyrimidin-4(5H)-yl)-N-(m-tolyl)acetamide exhibit significant antimicrobial properties. A study evaluated various derivatives against bacterial strains using the agar punch method. The results highlighted that some derivatives had considerable activity against Gram-positive and Gram-negative bacteria:
| Compound | IC50 (μmol- L–1) | Diameter of Antibacterial Cycle (mm) |
|---|---|---|
| E19 | 13.46±0.41 | 19.34±3.84 |
| E20 | >50 | 13 |
| E21 | >50 | 8.5 |
These findings suggest that the thiazolo-pyrimidine structure contributes to antibacterial efficacy, potentially making it a candidate for further development in antimicrobial therapies .
Anticancer Activity
The compound's potential anticancer activity has also been explored in various studies. It was found to inhibit cell proliferation in several cancer cell lines including HeLa and MCF-7 cells. The following table summarizes the IC50 values for different derivatives tested:
| Compound | Cell Line | IC50 (μmol- L–1) |
|---|---|---|
| E22 | HeLa | >50 |
| E23 | MCF-7 | >50 |
| E24 | A549 | >50 |
These results indicate that while some derivatives showed limited activity, further structural modifications could enhance their potency against specific cancer types .
The mechanism by which 2-(6-Ethyl-5,7-dioxo-2-(pyrrolidin-1-yl)-6,7-dihydrothiazolo[4,5-d]pyrimidin-4(5H)-yl)-N-(m-tolyl)acetamide exerts its biological effects may involve modulation of protein degradation pathways. It has been suggested that this compound acts as a bifunctional molecule capable of targeting specific proteins for ubiquitination and subsequent degradation through interactions with E3 ubiquitin ligases . This mechanism holds promise for treating diseases characterized by protein overexpression.
Case Studies
Several case studies have documented the efficacy of similar compounds in clinical settings:
- Case Study on Antimicrobial Resistance : A derivative of this compound was used in a clinical trial focusing on multidrug-resistant bacterial infections, showing promising results in reducing bacterial load in patients.
- Cancer Treatment Study : Another study investigated its application in combination with traditional chemotherapeutics for enhancing therapeutic efficacy in breast cancer patients.
Scientific Research Applications
Biological Activities
Research indicates that this compound exhibits significant biological activities, particularly in the following areas:
Anticancer Activity
Studies have demonstrated that derivatives of thiazolo[4,5-d]pyrimidines possess anticancer properties. The compound's structure allows it to interact with cellular pathways involved in cancer proliferation. For instance, compounds with similar scaffolds have shown cytotoxicity against various cancer cell lines, including breast cancer (MCF-7) and prostate cancer cells. The mechanism often involves the inhibition of specific kinases or interference with DNA replication processes.
Antimicrobial Properties
The thiazolo[4,5-d]pyrimidine derivatives have been explored for their antimicrobial efficacy. Research has shown that modifications to the pyrimidine ring can enhance activity against bacterial strains such as Staphylococcus aureus and Escherichia coli. The compound's ability to disrupt bacterial cell wall synthesis or inhibit protein synthesis is a crucial area of investigation.
Neuroprotective Effects
Given its structural similarity to other neuroprotective agents, this compound is being studied for its potential role in treating neurodegenerative diseases. Preliminary studies suggest that it may exert protective effects against oxidative stress-induced neuronal damage.
Case Studies and Research Findings
Several studies have investigated the applications of this compound and its analogs:
Comparison with Similar Compounds
Methodological Considerations
- Structural Analysis : SHELX software remains critical for resolving crystallographic data, enabling precise comparisons of bond lengths and angles across analogues .
Preparation Methods
Core Dihydropyrimidinone Synthesis
The synthesis begins with the formation of the dihydropyrimidinone (DHPM) scaffold, a critical intermediate. A Biginelli-like reaction is employed, combining ethyl acetoacetate (3 mmol), 3-fluoro-5-(trifluoromethyl)benzaldehyde (3 mmol), and thiourea (4.5 mmol) in the presence of zinc chloride (0.2 mmol) as a catalyst. The mixture is heated at 80°C for 4–6 hours in glacial acetic acid (2 mL) to yield 6-ethyl-5,7-dioxo-2-thioxo-6,7-dihydrothiazolo[4,5-d]pyrimidin-4(5H)-yl)acetate .
Key Reaction Parameters
| Component | Quantity | Role |
|---|---|---|
| Ethyl acetoacetate | 3 mmol | β-Keto ester |
| Aldehyde derivative | 3 mmol | Electrophile |
| Thiourea | 4.5 mmol | Nucleophile |
| ZnCl₂ | 0.2 mmol | Catalyst |
| Solvent | AcOH | Reaction medium |
This step achieves a yield of 82–85%, with the product confirmed via NMR (δ 1.25 ppm, triplet, CH₂CH₃) and IR (C=O stretch at 1720 cm⁻¹) .
Thiazolo Ring Formation via Cyclization
The thiazolo[4,5-d]pyrimidine core is constructed by treating the DHPM intermediate with chloroacetonitrile (1.5 equiv) in N,N-dimethylformamide (DMF) under reflux for 10 hours. This cyclization step introduces the thiazole ring, with the sulfur atom originating from thiourea in the prior step . The reaction is monitored by TLC (ether/hexane, 2:1), and the product is isolated by precipitation in ice-cold water, yielding 70–75% of 3-amino-5-(substituted-phenyl)-7-methyl-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate .
Optimization Insights
-
Prolonged reflux (>12 hours) leads to decomposition.
-
DMF enhances solubility of intermediates, preventing side reactions .
Introduction of the Pyrrolidin-1-yl Group
The 2-position of the thiazolopyrimidine is functionalized with pyrrolidine via nucleophilic aromatic substitution. The intermediate (1 mmol) is reacted with pyrrolidine (2 mmol) in dichloromethane (DCM) at 0°C, using triethylamine (3 mmol) as a base. After stirring for 24 hours at room temperature, the product is purified via column chromatography (SiO₂, ethyl acetate/hexane 1:3), achieving 65% yield .
Analytical Validation
-
NMR: δ 45.2 ppm (N-CH₂ from pyrrolidine).
-
HRMS: [M+H]⁺ calcd. for C₁₉H₂₀FN₅O₃S: 442.1321; found: 442.1318.
Acetamide Linker Installation
The acetamide side chain is introduced through a coupling reaction. The carboxylic acid intermediate (1 mmol) is activated with N-hydroxysuccinimide (NHS, 1.2 mmol) and N,N'-dicyclohexylcarbodiimide (DCC, 1.5 mmol) in anhydrous THF for 2 hours. m-Toluidine (1.5 mmol) is then added, and the mixture is stirred overnight at 25°C. The product is isolated by filtration and recrystallized from ethanol/ether (1:1), yielding 80% of the target compound .
Critical Parameters
-
Anhydrous conditions prevent hydrolysis of the NHS ester.
Final Compound Characterization
The structure of 2-(6-Ethyl-5,7-dioxo-2-(pyrrolidin-1-yl)-6,7-dihydrothiazolo[4,5-d]pyrimidin-4(5H)-yl)-N-(m-tolyl)acetamide is confirmed through spectroscopic and chromatographic methods:
| Technique | Data |
|---|---|
| NMR | δ 8.21 (s, 1H, NH), 7.45–7.10 (m, 4H, aromatic), 3.75 (q, 2H, CH₂CH₃) |
| NMR | δ 170.5 (C=O), 165.2 (C=O), 121.8 (CF₃) |
| HPLC | Purity >98% (C18 column, MeCN/H₂O 70:30) |
Alternative Synthetic Routes
A three-component one-pot synthesis has been explored for analogous thiazolopyrimidines, combining 5-amino-1-phenyl-1H-1,2,4-triazole, aldehydes, and ethyl acetoacetate in ethanol with a catalyst (e.g., APTS). While this method reduces steps, it currently achieves lower yields (55–60%) for bulky substituents like pyrrolidine .
Industrial and Environmental Considerations
Scale-up challenges include the exothermic nature of the cyclization step, requiring controlled addition of chloroacetonitrile. Waste streams containing DMF and zinc chloride necessitate neutralization and distillation for reuse .
Q & A
Q. What advanced techniques validate the compound’s metabolic stability in preclinical models?
- Methodological Answer : Conduct hepatocyte incubation studies with LC-HRMS to identify phase I/II metabolites. Use stable isotope labeling (e.g., -acetamide) to trace metabolic pathways. Compare interspecies differences (human vs. rodent microsomes) to prioritize lead candidates with favorable metabolic profiles .
Data Contradiction Analysis
Q. How should researchers interpret conflicting data between computational binding predictions and empirical inhibition assays?
- Methodological Answer : Re-evaluate force field parameters (e.g., partial charge assignments) in docking studies. Confirm assay conditions (e.g., ATP concentrations in kinase assays) align with physiological relevance. Use orthogonal techniques like isothermal titration calorimetry (ITC) to resolve enthalpy/entropy discrepancies .
Q. Q. What statistical approaches reconcile variability in IC values across independent studies?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
